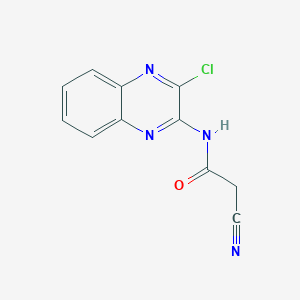

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide

描述

N-(3-Chloroquinoxalin-2-yl)-2-cyanoacetamide is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at the 3-position and a 2-cyanoacetamide group at the 2-position. Quinoxaline derivatives are known for their broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The chlorine substituent enhances lipophilicity and may improve membrane permeability, while the cyanoacetamide moiety serves as a versatile synthon for further chemical modifications, enabling the development of bioactive derivatives .

Key Properties (Inferred from Analogous Compounds):

- Molecular Formula: Likely C₁₁H₇ClN₄O (based on quinoxaline scaffold and substituents).

- logP: Estimated ~1.8–2.0 (similar to N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, logP = 1.855) .

- Bioactivity: Potential antimicrobial and antitumor properties, inferred from structurally related quinoxaline and cyanoacetamide derivatives .

属性

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O/c12-10-11(16-9(17)5-6-13)15-8-4-2-1-3-7(8)14-10/h1-4H,5H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQQXLFDAVAOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline ring system substituted with a chloro group and a cyanoacetamide moiety. Its chemical structure can be represented as follows:

The compound is primarily studied for its inhibitory effects on various kinases, particularly Casein Kinase 1 (CK1). CK1 plays a crucial role in cellular signaling pathways that regulate cell proliferation and survival. Inhibition of CK1 has been linked to the induction of apoptosis in cancer cells, making this compound a candidate for cancer therapy.

Key Findings:

- Inhibition of CK1 : this compound has shown selective inhibition of CK1 isoforms with an IC50 value reported at approximately 10.1 µM, indicating significant potency against this target .

- Antitumor Activity : Preliminary studies suggest that this compound can effectively reduce tumor cell viability in various cancer cell lines, including those associated with hematological malignancies and solid tumors .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Target/Effect | IC50/EC50 | Cell Lines Tested |

|---|---|---|---|

| CK1 Inhibition | Casein Kinase 1 | 10.1 µM | Various cancer cell lines |

| Cytotoxicity | Induction of apoptosis | Varies by cell line | MCF-7, HCT116 |

| Antimicrobial Activity | Against E. coli and C. albicans | Moderate to high | Bacterial and fungal strains |

| Selectivity | Kinase selectivity profile | High | Kinome-wide profiling |

Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of this compound, researchers observed significant apoptosis in MCF-7 breast cancer cells after 48 hours of treatment. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Study 2: Kinase Profiling

A comprehensive kinome-wide profiling revealed that this compound exhibited remarkable specificity towards CK1α among over 450 tested kinases, underscoring its potential as a selective therapeutic agent .

Safety Profile

While the compound demonstrates promising biological activity, safety assessments are crucial. According to the available data:

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s closest analogues include cyanoacetamide derivatives with varying aromatic substituents. Key comparisons are summarized below:

Substituent Impact :

- Chlorine vs.

- Quinoxaline vs.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The logP of this compound (~1.8–2.0) is comparable to phenyl-based analogues (e.g., 1.855 for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide), suggesting moderate membrane permeability .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : A scalable synthesis involves multi-step reactions:

- Substitution : React 3-chloro-4-fluoronitrobenzene with a nucleophile (e.g., pyridinemethanol) under alkaline conditions to form intermediates .

- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines.

- Condensation : React the amine intermediate with cyanoacetic acid using condensing agents (e.g., DCC or EDCI). Key factors include pH control, temperature (mild conditions preferred), and catalyst selection to minimize side products .

Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) confirm the structural identity of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide?

- Methodological Answer :

- HRMS : Confirm molecular weight (e.g., exact mass ±2 ppm deviation) and fragmentation patterns. For related cyanoacetamides, HRMS data often align with calculated m/z values (e.g., [M+H]⁺) .

- IR : Look for characteristic peaks: C≡N stretch (~2200 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals for quinoxaline protons (δ 7.5–8.5 ppm), methylene groups adjacent to cyano (~3.5 ppm), and amide carbonyl (~170 ppm) .

Q. What in vitro models are suitable for evaluating the antimicrobial activity of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide?

- Methodological Answer : Use standardized protocols:

- Bacteria : Disc diffusion assays against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with zone-of-inhibition measurements .

- Fungi : Agar diffusion for Candida albicans and Aspergillus flavus, comparing MIC (Minimum Inhibitory Concentration) values to controls like fluconazole .

Advanced Research Questions

Q. How do substituents on the quinoxaline ring (e.g., chloro, cyano) affect lipophilicity (logP) and pharmacokinetic parameters (e.g., BBB permeability, volume of distribution)?

- Methodological Answer : Computational tools like Simulation Plus predict pharmacokinetics:

- The chloro group increases lipophilicity (logP ~2.8), enhancing membrane permeability but potentially reducing aqueous solubility.

- Cyano groups may lower unbound fraction (Unbnd) in plasma due to hydrogen bonding.

- For BBB penetration (logBBB >0.3), balance logP and polar surface area (PSA <90 Ų) .

Q. What analytical challenges arise in quantifying environmental degradation products of N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide (e.g., 2-cyanoacetamide) in sediment-water systems?

- Methodological Answer :

- Degradate Identification : Use LC-MS/MS to detect metabolites like 2-cyanoacetamide (major degradate, up to 15% in sediment) and dibromoacetonitrile .

- Sampling : Account for rapid hydrolysis (t½ <5 hours in water) and anaerobic metabolism in sediment. Stabilize samples with acidification (pH 2) .

Q. Can X-ray crystallography resolve electronic effects of the chloro and cyano groups on the compound’s crystal lattice?

- Methodological Answer :

- Crystal Data : For analogous compounds (e.g., C14H14ClN3O), triclinic P1 symmetry is common. Key parameters: a = 8.2 Å, b = 9.3 Å, c = 9.7 Å; angles α = 92.1°, β = 104.8°, γ = 105.3° .

- Electron Density Maps : The chloro group induces steric strain, while the cyano moiety participates in weak C–H···N interactions, affecting packing .

Q. How does the 2-cyanoacetamide moiety enhance sensitivity in spectrophotometric assays for carbohydrate-active enzymes (e.g., endoglucanase)?

- Methodological Answer :

- Mechanism : 2-Cyanoacetamide reacts with reducing sugars (e.g., glucose) under alkaline conditions, forming a chromophore (λmax = 270 nm) .

- Protocol : Mix enzyme hydrolysates with 2-cyanoacetamide (1% w/v), heat at 100°C for 10 min, and measure absorbance. Linear range: 0.1–10 mM glucose, comparable to DNS method sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。